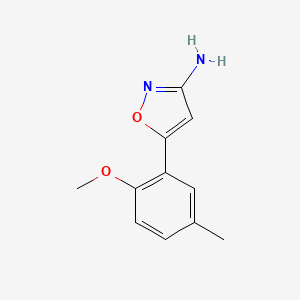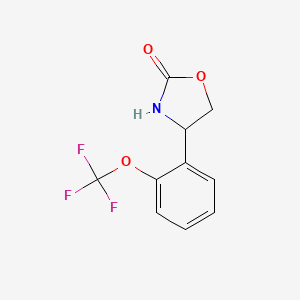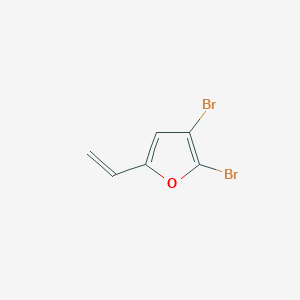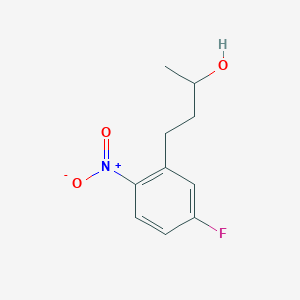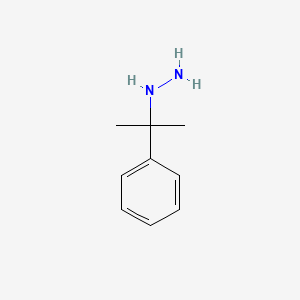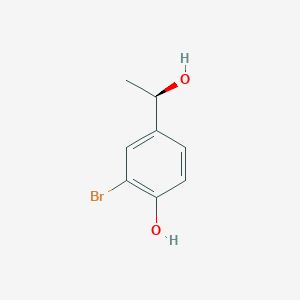
(r)-2-Bromo-4-(1-hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Bromo-4-(1-hydroxyethyl)phenol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ethyl group attached to a phenol ring. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification. The reaction is scalable and can be combined with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols.
Industrial Production Methods
Industrial production of ®-2-Bromo-4-(1-hydroxyethyl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as Saccharomyces cerevisiae, has also been explored for the enantioselective reduction of prochiral ketones to produce enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones, such as para-benzoquinone, using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, chromic acid, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol.
Major Products Formed
Major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Bromo-4-(1-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-2-Bromo-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-Bromo-4-(1-hydroxyethyl)phenol include:
- ®-2-(1-Hydroxyethyl)pyridine
- ®-3-(1-Hydroxyethyl)phenol
- ®-3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol
Uniqueness
What sets ®-2-Bromo-4-(1-hydroxyethyl)phenol apart from these similar compounds is its specific substitution pattern on the phenol ring, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Properties
Molecular Formula |
C8H9BrO2 |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-4-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1 |
InChI Key |
ZZLCMZHDPGZELP-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)Br)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


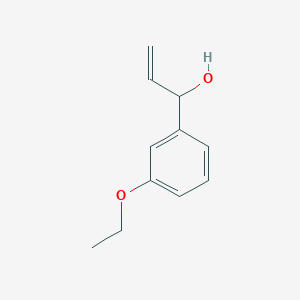
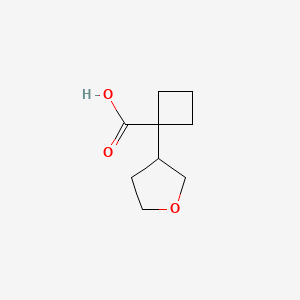
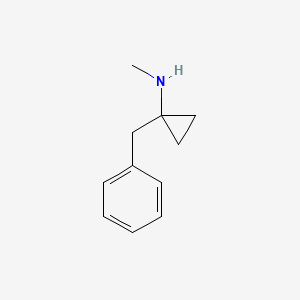
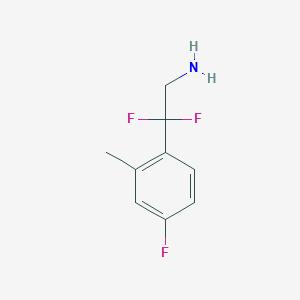
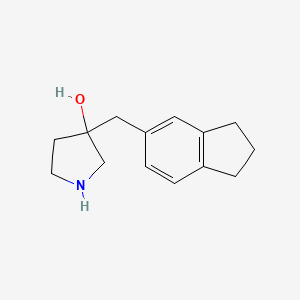
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

